3-(6-Methoxyhexyl)thiophene

Organic memory devices Conductance switching Data-storage polymers

3-(6-Methoxyhexyl)thiophene (CAS 194349-43-4, molecular formula C₁₁H₁₈OS, MW 198.33 g/mol) is a thiophene monomer bearing a ω-methoxy-terminated hexamethylene side chain at the 3-position. It serves as the key building block for regioregular poly[3-(6-methoxyhexyl)thiophene] (designated P6OMe or P3HOMe), a solution-processable p-type conjugated polymer that has been investigated for organic photovoltaic cells, conductance-switching memory devices, gas-sensing films, and neural interface coatings.

Molecular Formula C11H18OS
Molecular Weight 198.33 g/mol
CAS No. 194349-43-4
Cat. No. B15162908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Methoxyhexyl)thiophene
CAS194349-43-4
Molecular FormulaC11H18OS
Molecular Weight198.33 g/mol
Structural Identifiers
SMILESCOCCCCCCC1=CSC=C1
InChIInChI=1S/C11H18OS/c1-12-8-5-3-2-4-6-11-7-9-13-10-11/h7,9-10H,2-6,8H2,1H3
InChIKeyKOODXXRCMMFVEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(6-Methoxyhexyl)thiophene (CAS 194349-43-4) — Core Monomer for Methoxy-Functionalized Polythiophenes in Organic Electronics Procurement


3-(6-Methoxyhexyl)thiophene (CAS 194349-43-4, molecular formula C₁₁H₁₈OS, MW 198.33 g/mol) is a thiophene monomer bearing a ω-methoxy-terminated hexamethylene side chain at the 3-position [1]. It serves as the key building block for regioregular poly[3-(6-methoxyhexyl)thiophene] (designated P6OMe or P3HOMe), a solution-processable p-type conjugated polymer that has been investigated for organic photovoltaic cells, conductance-switching memory devices, gas-sensing films, and neural interface coatings [2]. Unlike its non-functionalized alkyl counterparts, the terminal methoxy group on the hexyl spacer confers distinct solubility, stability, and film-forming characteristics that differentiate the resulting polymer from the widely adopted poly(3-hexylthiophene) (P3HT) [3].

Why 3-Alkylthiophene or 3-Hydroxyalkylthiophene Monomers Cannot Simply Replace 3-(6-Methoxyhexyl)thiophene in Procurement Specifications


The terminal methoxy group on the hexamethylene spacer of 3-(6-methoxyhexyl)thiophene is not a passive structural detail — it actively modulates polymer solubility, oxidative stability, and backbone planarity. Replacing this monomer with 3-hexylthiophene (the P3HT precursor) eliminates the polar ether functionality that expands solubility in common organic solvents and stabilizes the neutral (undoped) polymer against ambient oxygen [1]. Conversely, substituting with a 3-(6-hydroxyhexyl)thiophene introduces a protic OH group that can interfere with Grignard metathesis polymerization and alter the solvatochromic behavior of the resulting polymer [2]. Even among methoxy-functionalized variants, the steric hindrance profile arising from the specific monomer choice (e.g., bithiophene vs. terthiophene-based monomers) yields polymers with significantly different UV-Vis absorption signatures and regioregularity, as demonstrated by direct spectroscopic comparison [3]. These differences propagate into device-level performance, where film morphology, charge transport, and environmental resilience are all affected.

Quantitative Differentiation Evidence for 3-(6-Methoxyhexyl)thiophene-Derived Polymers vs. P3HT and In-Class Alternating Copolymers


Current ON/OFF Ratio: Oriented P6OMe Films Deliver 10⁵ Conductance Switching vs. Non-Switching Unoriented Films

Sandwich-structure devices fabricated with oriented poly[3-(6-methoxyhexyl)thiophene] (P6OMe) films exhibit definitive conductance switching with two distinct conducting states, yielding a current ON/OFF ratio as high as 10⁵ (100,000:1) depending on voltage-sweep direction [1]. In contrast, devices using unoriented P6OMe films show only hysteretic I–V behavior without true switching. This 10⁵ ratio matches or exceeds results reported for devices requiring complex multilayer architectures or doped polymeric materials [1]. The polymer had Mw = 24,000 and Mw/Mn = 1.6 as determined by GPC against polystyrene standards [1].

Organic memory devices Conductance switching Data-storage polymers

Refractive Index of P6OMe Thin Films: n = 1.505 as a Defined Optical Engineering Parameter

Surface plasmon resonance measurements on spun thin films of regioregular poly[3-(6-methoxyhexyl)thiophene] (P6OMe) yield a refractive index of n = 1.505, which is independent of spin-coating speed, indicating a reproducible intrinsic optical constant for this polymer [1]. This value provides a defined baseline for designing multilayer optoelectronic devices (e.g., polarized LEDs, SPR sensors) where the refractive index contrast between P6OMe and adjacent layers governs waveguiding and coupling efficiency. Upon exposure to benzene vapor, the film swells and shows a small refractive index change, demonstrating utility as a vapor-sensing transducer [1]. For comparison, regioregular P3HT typically exhibits n ≈ 1.8–2.0 in the visible range, depending on crystallinity and measurement wavelength [2].

Surface plasmon resonance sensing Optical coatings Polymer thin-film optics

UV-Vis Spectral Differentiation: Homopolymer λₘₐₓ > 520 nm vs. Regiorandom Alternating Copolymer — Steric Hindrance Controls Absorption

A direct spectroscopic comparison between two poly[3-(6-methoxyhexyl)thiophene] variants differing only in monomer precursor revealed significant UV-Vis absorption differences driven by backbone steric hindrance [1]. The homopolymer poly[3-(6-methoxyhexyl)-2,5-thienylene] exhibits λₘₐₓ above 520 nm in solution, approaching the maximum value achievable for polyalkylthiophenes, due to low steric repulsion and high backbone planarity [1]. In contrast, the alternating methoxyhexylthiophene–thiophene copolymer synthesized from 3-(6-methoxyhexyl)-2,2′-bithiophene displays a regiorandom configuration (with slight prevalence of head-to-head and tail-to-tail junctions as revealed by NMR) and a blue-shifted absorption spectrum in both solution and film [1]. The spectral differences are systematically characterized across pure solvents, solvent/non-solvent mixtures, and solid films [1].

Solvatochromism Polymer microstructure Steric hindrance engineering

Methoxy-Functionalization Confers Wider Solubility and Lower Environmental Sensitivity Compared to Non-Functionalized Poly(3-alkylthiophenes)

The ω-methoxy group at the terminus of the hexamethylene side chain provides higher and broader solubility in common organic solvents compared to non-functionalized alkyl side chains, even at high molecular weights and at reduced degrees of functionalization (DF as low as 0.5) [1]. The same methoxy-functionalized polythiophenes exhibit low sensitivity to environmental conditions including ambient oxygen, moisture, and temperature fluctuations — a property attributed to the electron-withdrawing character of the ether group that stabilizes the neutral (undoped) state against oxidative doping [1][2]. In organic photovoltaic prototypes, methoxyhexyl-substituted polymers achieved a power conversion efficiency (PCE) of 0.52% (FF = 0.42, Voc = 0.48 V, Jsc = 1.93 mA/cm² under 70 mW/cm² white light), which is comparable to regioregular P3HT-based devices, but with superior ease of monomer synthesis and film formation from dilute solutions [2]. Notably, P3HOMe demonstrates high conductivity comparable to P3HT while exhibiting enhanced stability towards oxygen oxidative doping and very low temperature-dependence of conductivity [3].

Polymer processability Oxidative stability Film formation

Rubbing-Induced Orientation: Dichroic Ratio of 8–13 Achieved in P6OMe Films via Low-Cost Mechanical Alignment

Poly[3-(6-methoxyhexyl)thiophene] (P6OMe) can be highly oriented using a simple, low-cost rubbing technique, yielding a dichroic ratio (polarized absorbance ratio) of 8–13 after rubbing, confirming uniaxial alignment of the polymer backbone along the rubbing direction [1]. This orientation capability is comparable to that reported for other poly(3-alkylthiophenes) such as poly(3-decylthiophene), but the methoxyhexyl side chain enables this alignment without requiring high-temperature stretching or specialized alignment layers. Grazing-incidence X-ray diffraction (GIXRD) reveals that the oriented films retain a 3D-ordered Phase I structure with a main-chain spacing of d ≈ 19 Å after annealing at 120 °C, and that rubbing primarily alters surface structure while the bulk phase remains stable [1]. Rubbed P6OMe films were previously used to demonstrate polarized electroluminescence in double-layer LEDs [2].

Polymer alignment Polarized optoelectronics GIXRD structural analysis

Biomedical Application Demonstration: P6OMe-Based Nanofibrous Hydrogel Coatings Enable Chronic Deep-Brain Neural Recording

Regioregular poly[3-(6-methoxyhexyl)thiophene] (P6OMe) has been integrated into a cross-linkable poly(N-isopropylacrylamide)-based semi-interpenetrating network hydrogel and fabricated into nanofibrous coatings via electrospinning for neural probe applications [1]. In a mouse model, probes coated with this P6OMe-containing hydrogel successfully recorded acute deep-brain neuronal signals and action potentials with favorable impedance and capacitance modulation [1]. Critically, the coating exhibits increased conductivity at physiological temperatures (a property linked to the thermoresponsive PNIPAAm component and the intrinsic conductivity of P6OMe), which enhances signal transmission efficiency and stability during chronic use [1]. Long-term in vivo evaluation demonstrated sustained deep-brain signal recording without substantial inflammatory response, confirming biocompatibility [1]. This represents a distinct application domain — biomedical sensing — where P3HT-based coatings have not demonstrated equivalent chronic in vivo performance due to mechanical mismatch and fouling [1].

Neural interfaces Conducting hydrogels Brain-machine interfaces

High-Value Application Scenarios for 3-(6-Methoxyhexyl)thiophene and Its Derived Polymer P6OMe Based on Quantitative Evidence


Bistable Organic Memory and Data-Storage Devices Requiring >10⁴ ON/OFF Ratios Without Complex Multilayer Architectures

The demonstrated 10⁵ ON/OFF current ratio in oriented P6OMe sandwiched devices [1] positions this polymer as a candidate for write-once-read-many (WORM) or rewritable organic memory elements. Unlike devices requiring doped layers or heterostructures, the orientation-dependent switching in P6OMe is achieved in a single active layer, simplifying fabrication. Procurement of 3-(6-methoxyhexyl)thiophene monomer is justified when the research objective is to explore intrinsic polymer switching mechanisms or to develop low-cost, printable memory arrays where orientation can be controlled by rubbing or shear alignment.

Polarized Organic Light-Emitting Diodes and Anisotropic Charge-Transport Layers Enabled by Rubbing Alignment

P6OMe's ability to achieve a dichroic ratio of 8–13 via low-cost rubbing [1] makes it suitable for polarized electroluminescence applications, where the emission polarization ratio directly depends on the degree of chain alignment. Prior work has demonstrated perpendicularly oriented P6OMe layers in double-layer LEDs [2]. The monomer is a necessary starting material for researchers developing solution-processed polarized light sources, optical modulators, or anisotropic field-effect transistor channels that leverage the orientation-dependent charge mobility confirmed for rubbed poly(3-alkylthiophenes).

Surface Plasmon Resonance (SPR) Gas Sensors Leveraging the Defined Refractive Index (n = 1.505) and Vapor-Responsive Swelling of P6OMe Films

The precisely measured refractive index of 1.505 for spin-coated P6OMe films, independent of deposition conditions [1], provides a stable optical baseline for SPR-based vapor sensing. The demonstrated swelling response and refractive index change upon benzene exposure [1] indicate that P6OMe films function as both the sensing transducer and the optical medium. Procurement of high-purity 3-(6-methoxyhexyl)thiophene is warranted for fabricating reproducible SPR sensor chips where the polymer's optical constants must be batch-consistent for calibration.

Neural Interface Coatings Requiring Conducting, Biocompatible, and Chronically Stable Nanofibrous Hydrogels

The successful integration of regioregular P6OMe into electrospun nanofibrous semi-IPN hydrogel coatings for deep-brain neural recording probes — with demonstrated acute signal acquisition, temperature-responsive conductivity enhancement, and long-term biocompatibility in mouse models [1] — opens an application domain distinct from conventional organic electronics. For biomedical device research groups developing next-generation brain-machine interfaces, 3-(6-methoxyhexyl)thiophene monomer is the essential precursor for synthesizing the conductive polymer component of these smart coatings, and no commercially available P3HT-based alternative has been demonstrated with equivalent chronic in vivo performance.

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